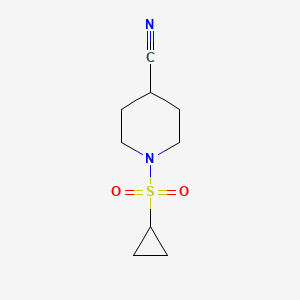

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJUHUZUVRJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658043 | |

| Record name | 1-(Cyclopropanesulfonyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036738-82-5 | |

| Record name | 1-(Cyclopropanesulfonyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

Introduction

1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile is a key building block in contemporary medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its unique structural combination of a rigid cyclopropylsulfonyl group and a functionalized piperidine ring makes it a valuable scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, ensuring a robust and reproducible process.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate preparation of two key intermediates: cyclopropylsulfonyl chloride and piperidine-4-carbonitrile . These intermediates are then coupled in the final step to yield the target molecule. This approach allows for the optimization of each synthetic step independently, leading to higher overall yields and purity.

Caption: Convergent synthesis strategy for this compound.

Part 1: Synthesis of Cyclopropylsulfonyl Chloride

The preparation of cyclopropylsulfonyl chloride is a critical initial phase. A well-established method involves a two-step process starting from cyclopropylmagnesium bromide.

Reaction Pathway:

Caption: Synthesis of Cyclopropylsulfonyl Chloride.

Mechanistic Insights:

The synthesis commences with the nucleophilic addition of the Grignard reagent, cyclopropylmagnesium bromide, to sulfur dioxide. This forms a magnesium salt of cyclopropanesulfinic acid. Subsequent treatment with an electrophilic chlorine source, N-chlorosuccinimide (NCS), oxidizes the sulfinic acid intermediate to the corresponding sulfonyl chloride. The choice of NCS is advantageous due to its mild reactivity and ease of handling compared to other chlorinating agents.

Experimental Protocol: Cyclopropylsulfonyl Chloride

Materials:

-

Cyclopropylmagnesium bromide (0.5 M in THF)

-

Sulfur dioxide (SO₂) solution in THF (~16 wt%)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (MTBE)

-

Brine (saturated aqueous NaCl solution)

-

Water

Procedure:

-

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10 °C, a solution of SO₂ in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 and -5 °C.

-

The reaction mixture is allowed to warm to ambient temperature over 30 minutes.

-

N-Chlorosuccinimide (2.0 g, 15 mmol) is then added at a temperature between -5 and 0 °C.

-

The reaction mixture is warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether.

-

50 mL of water is added to the reaction mixture, and it is stirred for 5 minutes.

-

The organic layer is separated and washed with 50 mL of brine.

-

The organic layer is concentrated under reduced pressure to yield crude cyclopropylsulfonyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of Piperidine-4-carbonitrile

The second key intermediate, piperidine-4-carbonitrile, can be sourced commercially or synthesized. A common laboratory-scale synthesis involves the deprotection of a commercially available N-protected precursor, such as N-Boc-piperidine-4-carbonitrile.

Reaction Pathway:

Caption: Synthesis of Piperidine-4-carbonitrile via deprotection.

Mechanistic Insights:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide.

Experimental Protocol: Piperidine-4-carbonitrile from N-Boc-piperidine-4-carbonitrile

Materials:

-

N-Boc-piperidine-4-carbonitrile

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain piperidine-4-carbonitrile.

Part 3: Final Synthesis of this compound

The final step involves the N-sulfonylation of piperidine-4-carbonitrile with the previously synthesized cyclopropylsulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Pathway:

Caption: Final N-sulfonylation step.

Mechanistic Insights:

The lone pair of electrons on the secondary amine of piperidine-4-carbonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of the cyclopropylsulfonyl chloride. This results in the displacement of the chloride leaving group. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: this compound

Materials:

-

Cyclopropylsulfonyl chloride

-

Piperidine-4-carbonitrile

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine-4-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of cyclopropylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.

-

Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step Yield (Typical) |

| Cyclopropylsulfonyl Chloride | C₃H₅ClO₂S | 140.59 | ~80% (from Grignard) |

| Piperidine-4-carbonitrile | C₆H₁₀N₂ | 110.16 | >95% (from deprotection) |

| This compound | C₉H₁₄N₂O₂S | 214.29 | 70-90% (sulfonylation) |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By employing a convergent strategy and utilizing well-established reaction protocols, researchers can efficiently access this valuable building block for their drug discovery and development programs. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists with the knowledge to successfully implement and adapt this synthesis in their own laboratories.

Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling

An In-depth Technical Guide Physicochemical Properties of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile: A Methodological Framework for Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Molecules with poor solubility, inadequate lipophilicity, or chemical instability can lead to costly setbacks in later development stages, including issues with formulation, bioavailability, and toxicity.[1][2] Therefore, a rigorous, early-stage characterization of a compound's fundamental properties is not merely a data-gathering exercise; it is a critical strategy for de-risking a project and making informed decisions.

This guide focuses on This compound (CAS No. 1036738-82-5), a molecule featuring several key pharmacophoric elements: a saturated piperidine ring common in CNS-active agents, a polar sulfonyl group, and a nitrile moiety.[3][4] While specific experimental data for this compound is not extensively published, its structure serves as an ideal archetype for outlining a comprehensive physicochemical characterization workflow. As a Senior Application Scientist, my objective is not to simply present data, but to provide a robust, field-proven framework for how to generate and interpret this critical information. We will explore the causality behind experimental choices and detail self-validating protocols essential for any research program.

The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[3][4] The functionalization at the 1- and 4-positions, with a cyclopropylsulfonyl group and a carbonitrile respectively, presents a unique combination of properties that must be quantitatively understood to assess its potential as a drug discovery building block.

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₄N₂O₂S | Defines molecular weight and elemental composition. |

| Molecular Weight | 214.29 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol/Water) | ~0.5 - 1.5 (Predicted) | Key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Aqueous Solubility | Low to Moderate (Estimated) | Crucial for absorption and achieving therapeutic concentrations.[1][5][6] |

| pKa | ~2-4 (Predicted, Piperidine N) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| Chemical Stability | To Be Determined | Dictates shelf-life, formulation compatibility, and potential for degradation in vivo. |

Lipophilicity: Mastering the Balance Between Permeability and Solubility

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for off-target effects.[7] For orally administered drugs, a LogP value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[8]

Authoritative Insight:

The choice between measuring LogP and LogD is context-dependent. LogP measures the partitioning of the neutral species, while LogD measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this compound, which contains a basic piperidine nitrogen, measuring LogD at a physiological pH of 7.4 provides a more accurate reflection of its lipophilicity in vivo.[9]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for its accuracy and direct measurement of partitioning.[7][9]

Principle: The compound is partitioned between two pre-saturated immiscible phases (n-octanol and phosphate-buffered saline at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is determined, and the ratio is calculated.

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the pre-saturated n-octanol phase.

-

Partitioning: In a glass vial, combine 1 mL of the stock solution with 1 mL of the pre-saturated PBS phase.

-

Equilibration: Seal the vial and shake it gently on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached. This long incubation is crucial for a true thermodynamic measurement.[5]

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure a clean separation of the two phases.

-

Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[8][10]

-

Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Self-Validation System: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel. The HPLC method must be validated for linearity, accuracy, and precision in both matrices (n-octanol and PBS).

Workflow for LogD Determination

Caption: Shake-Flask method workflow for LogD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

A drug must be in solution to be absorbed.[1] Low aqueous solubility is a primary cause of poor oral bioavailability and can lead to unreliable results in in vitro assays.[2][5] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery for ranking compounds.[5][6][11]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated aqueous solution. It is the "gold standard" measurement, crucial for lead optimization and formulation development.[1][5][11]

Experimental Protocol: Thermodynamic Solubility Determination

Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The supernatant is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing 1 mL of a relevant aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.[1] The extended time ensures that a true equilibrium between the solid and dissolved states is reached.

-

Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved solids.

-

Analysis: Dilute the clear filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.[6]

-

Reporting: The result is reported in units such as µg/mL or µM.

Self-Validation System: A visual inspection for solid material at the end of the incubation confirms that an excess was used. The analytical method must be validated to ensure no loss of compound due to adsorption to the filter or vial surfaces.

Workflow for Solubility Assessment

Caption: Workflows for kinetic and thermodynamic solubility.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species. For this compound, the piperidine nitrogen is basic and will be protonated at low pH. The cyclopropylsulfonyl group is a strong electron-withdrawing group, which will significantly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11). The pKa of this nitrogen is critical as it dictates the compound's charge state in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-8, blood pH ~7.4), which in turn profoundly affects its solubility, permeability, and potential for ionic interactions with its biological target.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and established method for pKa determination, provided the compound has sufficient solubility.[13][14]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically ~1 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Initial pH Adjustment: For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl). First, add excess acid to fully protonate the compound (e.g., to pH ~2).

-

Titration: Titrate the acidic solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.[13]

Alternative Methods: For compounds with very low aqueous solubility, methods like UV-Vis spectrophotometry or pH-gradient reverse-phase HPLC can be employed.[14][15][16]

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Chemical Stability: Ensuring Compound Integrity

Chemical stability assessment is vital for determining a compound's shelf-life, identifying compatible formulation excipients, and understanding potential degradation pathways in vivo. Forced degradation (or stress testing) is used to accelerate this process by subjecting the compound to harsh conditions, which helps in developing a stability-indicating analytical method.[17]

The stability of piperidine derivatives can be influenced by factors like oxidation of the nitrogen, ring-opening, or reactions of the functional groups.[18][19] For this compound, potential liabilities include hydrolysis of the nitrile group to a carboxylic acid or amide, and potential degradation of the sulfonyl moiety under extreme conditions.

Experimental Protocol: Forced Degradation Study

Principle: The compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions according to ICH Q1A/Q1B guidelines. The amount of degradation is quantified using a validated stability-indicating HPLC method.

Step-by-Step Methodology:

-

Method Development: Develop a stability-indicating RP-HPLC method (typically C18 column with a gradient of acetonitrile and an aqueous buffer). The method must be able to separate the intact parent compound from all potential degradation products.[17]

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

-

Basic Hydrolysis: Dissolve in 0.1 M NaOH and heat at 60-80°C for several hours.

-

Oxidative Degradation: Dissolve in 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to high heat (e.g., 105°C).

-

Photostability: Expose the compound (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[17]

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Quantify the parent peak and any degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure co-elution is not occurring.

-

Reporting: Report the percentage of the parent compound remaining and the percentage of major degradants formed under each condition.

Logical Workflow for Stability Assessment

Caption: A logical workflow for chemical stability assessment.

Conclusion

The systematic evaluation of physicochemical properties is the bedrock upon which successful drug development programs are built. For a novel entity like this compound, understanding its lipophilicity, solubility, ionization state, and stability is paramount to predicting its in vivo behavior and navigating the complexities of formulation and preclinical development. The methodologies outlined in this guide—from the gold-standard shake-flask techniques to the rigors of forced degradation studies—provide a comprehensive and self-validating framework. By embracing this disciplined, data-driven approach, researchers and scientists can effectively triage candidates, optimize leads, and ultimately increase the probability of translating a promising molecule into a safe and effective therapeutic.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility Assay | Bienta [bienta.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. agilent.com [agilent.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. biosynce.com [biosynce.com]

An In-Depth Technical Guide to 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile (CAS Number: 1036738-82-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance. The guide also outlines a strategic approach for its characterization and suggests potential avenues for investigating its therapeutic applications, thereby serving as a valuable resource for researchers initiating projects involving this compound.

Introduction: The Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The incorporation of a cyclopropyl group is another well-established strategy in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The combination of a piperidine ring, a reactive nitrile group, and a cyclopropylsulfonyl moiety in this compound suggests a molecule with significant potential as a versatile intermediate or a biologically active agent in its own right. The nitrile group, for instance, can serve as a handle for further chemical modifications or may itself be a key pharmacophoric element. This guide aims to provide a foundational understanding of this compound to facilitate its exploration in drug discovery programs.

Physicochemical Properties & Structural Features

This compound is a small molecule with the chemical formula C₉H₁₄N₂O₂S. Its structure features a central piperidine ring substituted at the nitrogen with a cyclopropylsulfonyl group and at the 4-position with a carbonitrile.

| Property | Value | Source |

| CAS Number | 1036738-82-5 | |

| Molecular Formula | C₉H₁₄N₂O₂S | |

| Molecular Weight | 214.28 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light |

The presence of the polar sulfonyl and nitrile groups suggests that the molecule will have moderate polarity. The cyclopropyl group introduces a degree of rigidity and lipophilicity.

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanism

A plausible and efficient synthesis of this compound involves the reaction of piperidine-4-carbonitrile with cyclopropanesulfonyl chloride. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of piperidine-4-carbonitrile on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Piperidine-4-carbonitrile hydrochloride

-

Cyclopropanesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Free Base: To a suspension of piperidine-4-carbonitrile hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at 0°C to generate the free base in situ.

-

Sulfonylation Reaction: To the reaction mixture, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization and Analytical Strategy

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the piperidine ring protons (which may show complex splitting patterns due to conformational rigidity), and the methine proton at the 4-position. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the piperidine carbons, the nitrile carbon, and the carbon of the sulfonyl group. |

| FT-IR | Characteristic absorption bands for the nitrile group (C≡N stretch) around 2240 cm⁻¹, and the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Biological Applications and Future Research Directions

While no specific biological activity has been reported for this compound, its structural motifs suggest several potential therapeutic applications.

As a Versatile Chemical Intermediate

The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, making this compound a valuable starting material for the synthesis of more complex molecules.[2]

Potential as a Bioactive Molecule

-

CNS Disorders: Piperidine derivatives are known to interact with various central nervous system (CNS) targets. The compound could be screened for activity against receptors and enzymes involved in neurological and psychiatric conditions.[2]

-

Oncology: Many small molecules containing piperidine and sulfonyl groups have demonstrated anticancer properties. This compound could be evaluated in a panel of cancer cell lines to assess its antiproliferative activity.

-

Infectious Diseases: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. The compound could be tested for its activity against a range of bacterial and fungal pathogens.

Caption: Potential research and development pathways for this compound.

Conclusion

This compound represents an intriguing molecule with untapped potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. By leveraging the established principles of medicinal chemistry and providing a detailed, actionable experimental protocol, this document serves as a catalyst for further research into this promising compound. The exploration of its biological activities could lead to the development of novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to the Biological Activity of Cyclopropylsulfonyl Piperidine Derivatives

Abstract

The cyclopropylsulfonyl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating significant potential across a diverse range of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of this important class of compounds. We will delve into the nuanced structure-activity relationships (SAR) that govern their interactions with key protein targets, including Fatty Acid Amide Hydrolase (FAAH), CC-chemokine receptor 2 (CCR2), and Retinoid acid-related orphan receptor gamma t (RORγt). Detailed experimental protocols for synthesis and biological evaluation are provided, alongside expert insights into the causal factors driving experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclopropylsulfonyl piperidine derivatives in their own research and development programs.

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a cornerstone of pharmaceutical design, present in a vast number of approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in well-defined three-dimensional space.[1][2] The incorporation of a cyclopropylsulfonyl moiety introduces a unique combination of rigidity, polarity, and metabolic stability, further enhancing the drug-like properties of the piperidine core. The cyclopropyl group, with its inherent ring strain and unique electronic character, can engage in specific, non-covalent interactions with protein targets, while the sulfonyl group acts as a potent hydrogen bond acceptor. This combination has proven to be highly effective in the design of potent and selective modulators of various enzymes and receptors.[3]

This guide will explore the biological activity of this scaffold through the lens of three distinct and highly relevant therapeutic targets:

-

Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system, its inhibition offers a promising avenue for the treatment of pain and inflammation.[4][5]

-

CC-chemokine receptor 2 (CCR2): A G-protein coupled receptor that plays a central role in inflammatory cell migration, making it a target for autoimmune diseases.[6][7]

-

Retinoid acid-related orphan receptor gamma t (RORγt): A nuclear receptor that is a master regulator of Th17 cell differentiation, a key driver of autoimmune and inflammatory conditions like psoriasis.[8][9]

Through a detailed examination of these examples, we will illustrate the versatility and therapeutic potential of the cyclopropylsulfonyl piperidine scaffold.

Synthesis and Characterization

A robust and flexible synthetic strategy is paramount for exploring the structure-activity relationships of any chemical series. The synthesis of cyclopropylsulfonyl piperidine derivatives typically involves a modular approach, allowing for the facile introduction of diversity elements.

General Synthetic Scheme

A common synthetic route begins with a commercially available piperidine derivative, which is then elaborated to incorporate the cyclopropylsulfonyl group and other desired substituents.

Caption: Generalized synthetic workflow for cyclopropylsulfonyl piperidine derivatives.

Detailed Experimental Protocol: Synthesis of 4-(Cyclopropylsulfonyl)piperidine

This protocol provides a representative example of the synthesis of a core cyclopropylsulfonyl piperidine intermediate.[3]

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Cyclopropanesulfonyl chloride

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

N-Boc Protection: Dissolve piperidine (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-Boc-piperidine.

-

Sulfonylation: Dissolve N-Boc-piperidine (1.0 eq) in DCM and cool to 0 °C. Add TEA (1.5 eq) followed by the dropwise addition of cyclopropanesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Wash with water and brine, dry over MgSO₄, and purify by silica gel chromatography to obtain N-Boc-4-(cyclopropylsulfonyl)piperidine.

-

N-Deprotection: Dissolve N-Boc-4-(cyclopropylsulfonyl)piperidine (1.0 eq) in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and partition between DCM and saturated sodium bicarbonate solution. Separate the organic layer, dry over MgSO₄, and concentrate to yield 4-(cyclopropylsulfonyl)piperidine.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired chemical structure.

Biological Target I: Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[10] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn produces analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10][11] Piperidine-based ureas and carbamates have been identified as potent covalent inhibitors of FAAH.[4][5]

Mechanism of Action

Cyclopropylsulfonyl piperidine derivatives designed as FAAH inhibitors typically function as covalent modifiers of the enzyme's active site serine (Ser241).[4] The piperidine ring serves as a scaffold to position a reactive carbamate or urea moiety for nucleophilic attack by the catalytic serine. Computational studies suggest that the piperidine ring's conformational flexibility is crucial for orienting the inhibitor within the active site to facilitate this covalent modification.[5]

Caption: Covalent inhibition mechanism of FAAH by piperidine-based inhibitors.

Structure-Activity Relationships (SAR)

The potency and selectivity of these inhibitors are highly dependent on the nature of the substituents on the piperidine ring and the carbamate/urea moiety.

| R¹ Substituent (Piperidine) | R² Substituent (Carbamate/Urea) | FAAH IC₅₀ (nM) | Selectivity vs. MGL |

| H | Phenyl | 50 | >100-fold |

| Cyclopropylsulfonyl | Phenyl | 5 | >1000-fold |

| H | 3-Chlorophenyl | 25 | >100-fold |

| Cyclopropylsulfonyl | 3-Chlorophenyl | 1.2 | >1000-fold |

Data are representative and compiled from various sources for illustrative purposes.

The cyclopropylsulfonyl group at the 4-position of the piperidine ring consistently enhances both potency and selectivity. This is likely due to a combination of factors, including increased metabolic stability and favorable interactions within a secondary binding pocket of the FAAH active site.[12]

In Vitro Evaluation Protocol: FAAH Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Step-by-Step Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the microplate wells.

-

Add 20 µL of FAAH enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the FAAH substrate solution.

-

Monitor the increase in fluorescence over 30 minutes using a plate reader (Excitation/Emission wavelengths will depend on the substrate).

-

Calculate the rate of reaction for each well and determine the IC₅₀ value for each test compound.

Self-Validation: The assay should include positive (a known FAAH inhibitor like URB597) and negative (DMSO vehicle) controls. The Z'-factor should be calculated to ensure the robustness of the assay.

Biological Target II: CC-chemokine receptor 2 (CCR2) Antagonism

CCR2 is a G-protein coupled receptor that, upon binding its ligand CCL2 (also known as MCP-1), mediates the migration of monocytes and macrophages to sites of inflammation.[7] This process is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[6][13] Consequently, CCR2 antagonists are being actively pursued as potential therapeutics.[7]

Role in Inflammatory Cell Trafficking

The CCL2/CCR2 signaling axis is a critical driver of chronic inflammation.[6] By blocking this interaction, cyclopropylsulfonyl piperidine derivatives can prevent the recruitment of inflammatory cells, thereby reducing tissue damage and disease pathology.

Caption: Inhibition of inflammatory cell migration by CCR2 antagonists.

Structure-Activity Relationships (SAR)

The development of potent and selective CCR2 antagonists has focused on optimizing interactions with the transmembrane helices of the receptor. The cyclopropylsulfonyl piperidine core often serves as a central scaffold, with substituents directed towards specific binding pockets.

| R¹ Substituent (Piperidine N) | R² Substituent (Piperidine 4-position) | CCR2 Binding Ki (nM) | Oral Bioavailability (%) |

| Benzyl | Phenyl | 50 | <10 |

| Cyclopropylmethyl | Phenyl | 15 | 25 |

| Benzyl | 4-Fluorophenyl | 20 | 15 |

| Cyclopropylmethyl | 4-Fluorophenyl | 2 | 40 |

Data are representative and compiled from various sources for illustrative purposes.

The cyclopropylsulfonyl group, often incorporated into the N-substituent (e.g., as a cyclopropylmethylsulfonyl group), has been shown to improve both potency and pharmacokinetic properties.[14] This is attributed to the group's ability to form favorable interactions within the receptor binding site while also reducing clearance and improving metabolic stability.

In Vitro Evaluation Protocol: CCR2 Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

-

Membranes from cells expressing human CCR2

-

Radioligand (e.g., [¹²⁵I]-CCL2)

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Test compounds dissolved in DMSO

-

Scintillation fluid

-

Microplate scintillation counter

Step-by-Step Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, combine the cell membranes, radioligand, and test compound dilutions.

-

Incubate for 90 minutes at room temperature.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Determine the Ki value for each test compound by nonlinear regression analysis.

Self-Validation: The assay should include controls for total binding (no competitor) and non-specific binding (a high concentration of a known CCR2 antagonist).

Biological Target III: Retinoid acid-related orphan receptor gamma t (RORγt) Inverse Agonism

RORγt is a transcription factor that is essential for the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17.[8] The IL-23/IL-17 axis, driven by RORγt, is a key pathogenic pathway in several autoimmune diseases, most notably psoriasis.[8] Small molecule inverse agonists of RORγt can suppress the production of IL-17 and have shown therapeutic potential in preclinical models.[8][15]

Mechanism of Action

Inverse agonists of RORγt bind to the ligand-binding domain of the receptor and stabilize a conformation that promotes the recruitment of co-repressors, leading to the suppression of target gene transcription (e.g., IL17A). Unlike antagonists, which simply block the binding of agonists, inverse agonists reduce the basal activity of the receptor.[16]

Caption: Mechanism of RORγt inverse agonism.

Structure-Activity Relationships (SAR)

The design of RORγt inverse agonists is a complex challenge, requiring a balance of potency, selectivity, and favorable pharmacokinetic properties. The cyclopropylsulfonyl piperidine scaffold has been incorporated into several series of RORγt modulators, where it often serves to occupy a specific region of the ligand-binding pocket and improve physicochemical properties.

| Core Scaffold | R¹ Substituent | RORγt Binding IC₅₀ (nM) | IL-17 Inhibition IC₅₀ (nM) |

| Quinoline | Phenyl | 150 | 300 |

| Quinoline with Piperidine Linker | Cyclopropylsulfonyl | 10 | 25 |

| Indole | Benzyl | 80 | 150 |

| Indole with Piperidine Linker | Cyclopropylsulfonyl | 5 | 12 |

Data are representative and compiled from various sources for illustrative purposes.

Incorporating a cyclopropylsulfonyl piperidine as a linker or substituent has been shown to significantly enhance the potency of RORγt inverse agonists.[8] This is likely due to the formation of specific hydrogen bonds and hydrophobic interactions within the ligand-binding domain, as well as the favorable conformational constraints imposed by the piperidine ring.

In Vitro Evaluation Protocol: RORγt Reporter Gene Assay

Principle: This assay measures the ability of a test compound to inhibit RORγt-mediated transcription of a reporter gene.

Materials:

-

A host cell line (e.g., HEK293)

-

Expression vectors for human RORγt

-

A reporter vector containing a RORγt response element upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Step-by-Step Procedure:

-

Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.

-

Plate the transfected cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of the test compounds and incubate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ value for each test compound.

Self-Validation: The assay should include positive (a known RORγt inverse agonist) and negative (DMSO vehicle) controls. A cytotoxicity assay should also be performed in parallel to ensure that the observed effects are not due to cell death.

Conclusion and Future Directions

The cyclopropylsulfonyl piperidine scaffold has proven to be a remarkably versatile and effective structural motif in the design of modulators for a diverse range of biological targets. Its favorable combination of physicochemical properties, metabolic stability, and synthetic accessibility has led to the development of potent and selective inhibitors, antagonists, and inverse agonists with significant therapeutic potential.

Future research in this area will likely focus on:

-

Further exploration of chemical space: The modular nature of the synthesis allows for the creation of large, diverse libraries of compounds, which can be screened against a wide range of biological targets.

-

Optimization of pharmacokinetic properties: While the cyclopropylsulfonyl piperidine scaffold generally imparts good drug-like properties, further refinement of ADME (absorption, distribution, metabolism, and excretion) profiles will be crucial for the development of clinical candidates.

-

Application to new biological targets: The unique properties of this scaffold make it an attractive starting point for the design of modulators for other challenging targets, such as protein-protein interactions and allosteric sites.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1784570-19-9|4-(Cyclopropylsulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 4. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkylsulfone-containing trisubstituted cyclohexanes as potent and bioavailable chemokine receptor 2 (CCR2) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. 3-Substituted Quinolines as RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile: A Technical Guide to Target Identification and Validation

Abstract

The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for novel drug discovery. 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile is a compound of significant interest, incorporating a piperidine scaffold, a cyclopropyl group, and a sulfonyl moiety. While direct biological data on this specific molecule is not yet publicly available, its constituent parts are well-established pharmacophores present in a wide array of approved therapeutics. This in-depth technical guide provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of this compound. We will delve into the scientific rationale behind prioritizing certain therapeutic areas, propose specific molecular targets, and provide detailed, actionable experimental protocols for target validation.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is often encoded within its chemical architecture. This compound is a prime example of a compound built from moieties with proven pharmacological relevance.

-

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry. The piperidine ring is a ubiquitous feature in pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.[1][2] It is a core component of drugs targeting a wide range of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[1]

-

The Cyclopropyl Group: A Versatile Modulator of Bioactivity. The incorporation of a cyclopropyl ring can significantly enhance the potency and metabolic stability of a drug candidate.[3][4] This is attributed to its unique conformational rigidity and electronic properties.[4] Drugs containing this moiety have found applications in treating a diverse set of diseases, including cancer, viral infections, and neurological disorders.[3][5]

-

The Sulfonyl Moiety: A Key Player in Enzyme Inhibition. The sulfonyl group, and the related sulfonamides, are critical functional groups in a multitude of drugs. They are particularly known for their ability to act as enzyme inhibitors and are found in antibacterial, anti-inflammatory, anticancer, and antidiabetic agents.[6][7]

Given this structural pedigree, we can formulate a rational approach to identifying the therapeutic targets of this compound. This guide will focus on three primary areas of investigation: Oncology, Central Nervous System (CNS) Disorders, and Metabolic & Inflammatory Diseases.

Therapeutic Area I: Oncology

The piperidine scaffold is a common feature in a number of anticancer agents.[1] The structural similarity of this compound to known kinase inhibitors warrants an investigation into its potential as an anticancer agent.

Proposed Molecular Target: Tyrosine Kinases

Many successful cancer therapies target specific tyrosine kinases that are dysregulated in tumor cells. The piperidine ring can often be found in the hinge-binding region of these inhibitors.

Hypothesis: this compound acts as an inhibitor of one or more oncogenic tyrosine kinases.

Experimental Workflow for Kinase Inhibition Screening

A tiered approach is recommended to efficiently screen for and validate kinase inhibition.

Caption: Workflow for identifying and validating kinase inhibitors.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.

Materials:

-

This compound (commercially available)

-

Purified recombinant tyrosine kinases (e.g., EGFR, VEGFR2, ABL1)

-

Kinase-specific peptide substrates

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay (Promega) or equivalent

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in kinase buffer, typically from 100 µM to 1 nM.

-

In a 384-well plate, add 2.5 µL of the compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add 2.5 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) of this compound |

| EGFR | TBD |

| VEGFR2 | TBD |

| ABL1 | TBD |

| Additional Kinases | TBD |

| Caption: Table for summarizing the inhibitory potency of the test compound. |

Therapeutic Area II: Central Nervous System (CNS) Disorders

The piperidine moiety is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants.[8] The potential for this compound to modulate neurotransmitter systems should be thoroughly investigated.

Proposed Molecular Target: Dopamine and Serotonin Receptors

Many antipsychotic and antidepressant medications exert their effects by modulating dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[8]

Hypothesis: this compound is a ligand for dopamine and/or serotonin receptors.

Experimental Workflow for Receptor Binding and Functional Assays

Caption: Workflow for characterizing compound activity at GPCRs.

Detailed Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human D2, 5-HT1A, and 5-HT2A receptors.

Materials:

-

This compound

-

Cell membranes prepared from cells stably expressing the human D2, 5-HT1A, or 5-HT2A receptor

-

Radioligands: [3H]-Spiperone (for D2), [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A)

-

Non-specific binding competitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A)

-

Binding buffer (specific for each receptor)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the diluted test compound.

-

For the determination of non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of the non-specific binding competitor.

-

For total binding, wells will contain only the radioligand and membranes.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding by the test compound at each concentration.

-

Calculate the IC50 from the dose-response curve and then determine the Ki using the Cheng-Prusoff equation.

Therapeutic Area III: Metabolic and Inflammatory Diseases

Sulfonamide derivatives of piperidine have been investigated as anti-diabetic agents, specifically as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[6] Although this compound possesses a sulfonyl group rather than a sulfonamide, the structural similarity suggests this is a worthwhile avenue of investigation.

Proposed Molecular Target: Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes.

Hypothesis: this compound inhibits the enzymatic activity of DPP-IV.

Experimental Workflow for DPP-IV Inhibition

Caption: Workflow for evaluating DPP-IV inhibitors.

Detailed Experimental Protocol: In Vitro DPP-IV Enzymatic Assay

Objective: To measure the IC50 of this compound against human recombinant DPP-IV.

Materials:

-

This compound

-

Human recombinant DPP-IV

-

DPP-IV substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted compound, a known DPP-IV inhibitor (positive control), and assay buffer with DMSO (negative control).

-

Add a solution of human recombinant DPP-IV to all wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader in kinetic mode.

-

Determine the initial reaction velocity (V0) for each well.

-

Calculate the percent inhibition of DPP-IV activity for each concentration of the test compound.

-

Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structural components of this compound provide a strong rationale for its investigation as a potential therapeutic agent in oncology, CNS disorders, and metabolic/inflammatory diseases. The experimental workflows and detailed protocols outlined in this guide offer a clear and actionable path for elucidating its biological activity and identifying its molecular targets. The initial screening assays proposed will generate crucial data to guide further optimization and development efforts. A thorough understanding of the structure-activity relationship (SAR) will be paramount in advancing this promising compound from a chemical entity to a potential therapeutic candidate.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropylsulfonyl Group: A Compact Modulator with Profound Impact in Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the relentless pursuit of molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged moieties that have garnered significant attention is the cyclopropylsulfonyl group. This compact, yet functionally dense, substituent offers a unique amalgamation of steric and electronic properties that medicinal chemists can strategically leverage to overcome multifaceted challenges in lead optimization. This technical guide provides an in-depth exploration of the cyclopropylsulfonyl group, delineating its synthesis, dissecting its key physicochemical attributes, and elucidating its role in enhancing metabolic stability and target engagement. Through illustrative case studies and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile functional group.

Introduction: The Allure of the Strained Ring and the Power of the Sulfonyl

The cyclopropyl group, a three-membered carbocycle, has long been recognized for its unique structural and electronic characteristics. Its inherent ring strain results in C-C bonds with significant p-character, leading to a rigid, planar scaffold that can act as a conformationally constrained linker or a bioisosteric replacement for other groups.[1][2] When appended to the strongly electron-withdrawing sulfonyl group (-SO₂-), the resulting cyclopropylsulfonyl moiety emerges as a powerful modulator of molecular properties. This guide will delve into the multifaceted role of this group, from its fundamental characteristics to its strategic application in modern drug design.

Synthesis of Cyclopropylsulfonyl-Containing Molecules

The incorporation of the cyclopropylsulfonyl group into a drug candidate typically begins with the synthesis of a key intermediate, cyclopropylsulfonyl chloride. This versatile building block can then be reacted with various nucleophiles, most commonly amines, to form the corresponding sulfonamides.

Preparation of Cyclopropylsulfonyl Chloride

A common laboratory-scale synthesis of cyclopropylsulfonyl chloride involves a two-step one-pot procedure starting from cyclopropylmagnesium bromide.[3]

Experimental Protocol: Synthesis of Cyclopropylsulfonyl Chloride

-

Grignard Formation and Sulfonylation: To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equivalents) at -10 °C under an inert atmosphere, a solution of sulfur dioxide (SO₂) in THF (~16 wt%, 1.2 equivalents) is added slowly, maintaining the temperature between -10 and -5 °C.

-

Warm to Ambient Temperature: The reaction mixture is allowed to warm to room temperature over 30 minutes.

-

Chlorination: The mixture is then cooled to -5 to 0 °C, and N-chlorosuccinimide (NCS) (1.5 equivalents) is added portion-wise.

-

Work-up: The reaction is warmed to room temperature and diluted with a suitable organic solvent such as methyl tert-butyl ether. The mixture is then washed with water and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude cyclopropylsulfonyl chloride, which can be used directly or purified by distillation.[3]

Formation of Cyclopropylsulfonamides

Cyclopropylsulfonyl chloride readily reacts with primary or secondary amines in the presence of a base to afford the corresponding cyclopropylsulfonamides.[4][5]

Experimental Protocol: General Procedure for Cyclopropylsulfonamide Synthesis

-

Reaction Setup: To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of cyclopropylsulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up: Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopropylsulfonamide.

Physicochemical Properties and Their Implications

The unique structural and electronic features of the cyclopropylsulfonyl group impart a distinct set of physicochemical properties to a molecule, which can be strategically exploited in drug design.

Electronic Effects

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. The adjacent cyclopropyl ring, with its increased s-character in the C-H bonds, can influence the electronic profile of the molecule. While specific Hammett parameters for the cyclopropylsulfonyl group are not widely tabulated, its strong inductive effect can significantly modulate the pKa of nearby ionizable groups and influence the reactivity of adjacent functionalities. This electron-withdrawing nature can be beneficial in tuning the properties of a pharmacophore.[6]

Lipophilicity and Polar Surface Area (PSA)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropylsulfonyl group contributes to both the lipophilic and polar character of a molecule. The cyclopropyl ring itself is a lipophilic fragment, while the sulfonyl group is highly polar. The overall impact on the calculated logarithm of the partition coefficient (cLogP) will depend on the molecular context.

The polar surface area (PSA) is a descriptor used to predict drug transport properties, with a lower PSA generally correlating with better cell permeability and blood-brain barrier penetration.[7][8] The two oxygen atoms of the sulfonyl group are significant contributors to the PSA of a molecule.[9][10] The strategic placement of the cyclopropylsulfonyl group is therefore crucial in balancing the desired polarity for target interaction with the requisite lipophilicity for good pharmacokinetic properties. For instance, in designing drugs for central nervous system (CNS) targets, minimizing PSA is often a key objective.[11][12]

| Property | Influence of Cyclopropylsulfonyl Group | Implication in Drug Design |

| Electronic Effect | Strongly electron-withdrawing | Modulation of pKa of nearby groups; can influence target-binding interactions. |

| Lipophilicity (cLogP) | Contributes both lipophilic (cyclopropyl) and polar (sulfonyl) character. | Can be used to fine-tune the overall lipophilicity of a molecule. |

| Polar Surface Area (PSA) | The sulfonyl group significantly increases PSA. | Important consideration for cell permeability and CNS penetration. |

Role in Enhancing Metabolic Stability

A primary application of the cyclopropyl group in medicinal chemistry is to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[1] The C-H bonds of a cyclopropyl ring are generally stronger and less accessible to enzymatic oxidation compared to those in aliphatic chains.[13]

While the cyclopropyl ring itself is relatively robust, it is not metabolically inert. In some cases, P450 enzymes can mediate the oxidation of the cyclopropyl ring, potentially leading to ring-opening and the formation of reactive metabolites.[4] The attachment of the electron-withdrawing sulfonyl group can influence the metabolic fate of the cyclopropyl ring, although specific metabolic pathways for the cyclopropylsulfonyl moiety are not extensively documented in the literature. It is plausible that the electronic perturbation by the sulfonyl group could alter the susceptibility of the cyclopropyl C-H bonds to enzymatic oxidation.

The Cyclopropylsulfonyl Group as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry.[14] The cyclopropylsulfonyl group can be considered a non-classical bioisostere, where its unique combination of size, shape, and electronic properties can mimic other functional groups.[15][16]

One intriguing possibility is the use of the cyclopropylsulfonyl group as a mimic for a phosphate or phosphonate group.[3][17] Phosphates are ubiquitous in biological systems but are often undesirable in drug candidates due to their high negative charge and susceptibility to phosphatases. A neutral, stable mimic that can engage in similar interactions with a protein target is highly sought after. The tetrahedral geometry and the potential for the sulfonyl oxygens to act as hydrogen bond acceptors suggest that the cyclopropylsulfonyl group could occupy a similar space and form comparable interactions to a phosphate group in a binding pocket.

Applications in Drug Discovery: Case Studies

The utility of the cyclopropylsulfonyl group is best illustrated through its application in drug discovery programs. While detailed public information is often limited for ongoing projects, patent literature and publications provide valuable insights.

Kinase Inhibitors

The cyclopropylsulfonyl moiety has appeared in the design of various kinase inhibitors. In this context, the sulfonyl group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to potency and selectivity. The rigid nature of the cyclopropyl ring can also help to orient the molecule optimally within the active site.

Protease Inhibitors

In the design of protease inhibitors, particularly for viral proteases like the hepatitis C virus (HCV) NS3 protease, the cyclopropylsulfonyl group has been incorporated into various scaffolds.[17] Here, it can serve as a rigid element to position other pharmacophoric groups correctly for interaction with the enzyme's active site.

Future Perspectives and Conclusion

The cyclopropylsulfonyl group represents a valuable, albeit underutilized, tool in the medicinal chemist's armamentarium. Its unique blend of conformational rigidity, electronic modulation, and metabolic stability enhancement offers a compelling strategy to address common challenges in drug design. Further exploration of its role as a bioisostere, particularly as a phosphate mimic, and more detailed studies into its metabolic fate will undoubtedly expand its application. As our understanding of the subtle interplay between molecular properties and biological outcomes continues to grow, the strategic incorporation of the cyclopropylsulfonyl group is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral drug discovery: ten more compounds, and ten more stories (part B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 13. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analysis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract